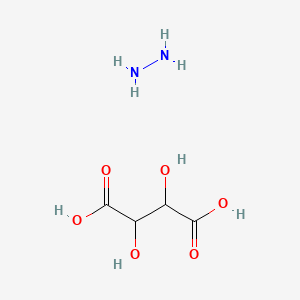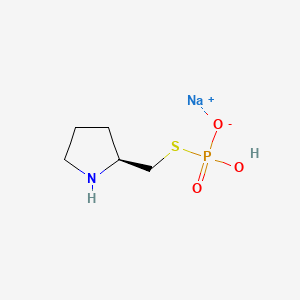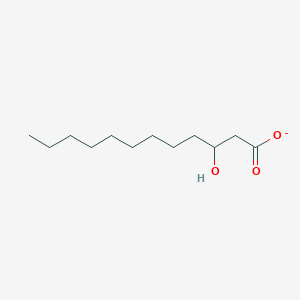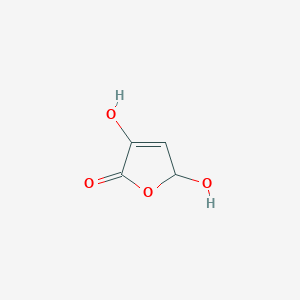
酒石酸肼
描述
Synthesis Analysis
Electrochemical methods have been developed to synthesize tetrasubstituted hydrazines through dehydrogenative dimerization of secondary amines, providing an efficient and sustainable access to these compounds without the need for transition metal catalysts or oxidizing agents (Enqi Feng, Z. Hou, & Hai Xu, 2019). Additionally, novel composites for the electrochemical detection of hydrazine in water samples have been synthesized, highlighting the versatility of hydrazine-based compounds in analytical applications (R. Madhu, B. Dinesh, Shen-ming Chen, R. Saraswathi, & Veerappan Mani, 2015).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be manipulated through various synthesis methods, including electrochemical processes and composite material formation. These processes enable the creation of hydrazine compounds with specific molecular structures tailored for particular applications, such as sensitive detection mechanisms in environmental monitoring.
Chemical Reactions and Properties
Hydrazine compounds participate in a variety of chemical reactions, facilitating the formation of complex molecular structures. For example, citrate-hydrazine interactions have been utilized in the synthesis of anisotropic silver nanocrystals, demonstrating the potential of hydrazine derivatives in nanotechnology and materials science (Satarupa Pattanayak, Abhishek Swarnkar, A. Priyam, & G. Bhalerao, 2014).
科学研究应用
1. 在活细胞中检测
肼是一种有毒的工业化学品,需要快速检测。为此,设计了一种比例荧光探针。它能够快速、低限度、肉眼检测活细胞中的肼,从而有助于环境和生物监测 (Fan 等,2012).
2. 探测生物系统中的肼
肼对人和动物的毒性很大,尤其是在吸入或接触皮肤时。开发了一种使用近红外荧光化学计量器的双光子荧光探测方法。该方法在溶液和活细胞中检测肼时表现出良好的选择性和灵敏度 (Ma 等,2017).
3. 氧化石墨烯还原
一项实验研究重点关注肼处理对氧化石墨烯的影响。肼与模拟氧化石墨烯结构的小共轭芳香化合物反应。这项研究有助于理解材料科学中的化学相互作用和潜在应用 (Chua & Pumera, 2016).
4. 汞测定
开发了一种基于肼在含有酒石酸根离子的氨溶液中还原为元素态的方法来测定汞。该方法在环境监测和分析化学中具有重要意义 (Lingane & Kline, 1956).
5. 多器官效应评估
在 Sprague-Dawley 大鼠中评估了肼对肝脏、肾脏和脑组织的影响。这项研究有助于理解肼的生化和生理影响,深入了解其毒理学特征 (Garrod 等,2005).
6. 对水生系统环境影响
研究了肼与水之间的相互作用以及它对水生生物的影响。这项研究对于理解肼的环境影响至关重要,尤其是在水生生态系统中 (Slonim & Gisclard, 1976).
7. 环境和生物系统中的荧光传感器
综述了肼检测的荧光传感器。这些传感器对于评估环境和生命系统中肼的含量至关重要,且干扰最小,有助于环境安全和公共卫生 (Zhang 等,2020).
安全和危害
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDWAAGDJPBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634-62-8 | |
| Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?
A: Hydrazine tartrate acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with hydrazine tartrate to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.
Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?
A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)





![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)
![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)



![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)